[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
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Overview
Description
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol: is an organic compound that belongs to the class of dioxolanes It is characterized by a phenyl group attached to a methanol moiety, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 2-methyl-1,3-dioxolane with a phenylmethanol derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: This compound can be reduced to yield various alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring or the dioxolane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl or dioxolane derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it valuable in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as a therapeutic agent.
Comparison with Similar Compounds
[2-(2-Methyl-1,3-dioxolan-2-yl)methanol]: This compound shares the dioxolane ring but lacks the phenyl group, resulting in different chemical and biological properties.
[2-(2-Methyl-1,3-dioxolan-2-yl)acetate]: Similar in structure but with an acetate group, this compound exhibits distinct reactivity and applications.
Uniqueness: The presence of both the phenyl group and the dioxolane ring in [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol imparts unique chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
CAS No. |
95710-69-3 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H14O3/c1-11(13-6-7-14-11)10-5-3-2-4-9(10)8-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
FJKQWHXKFCLFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC=C2CO |
Origin of Product |
United States |
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